![molecular formula C13H11N3O B2389263 5-甲基-2-苯基-吡唑并[1,5-a]嘧啶-7-醇 CAS No. 65774-92-7](/img/structure/B2389263.png)
5-甲基-2-苯基-吡唑并[1,5-a]嘧啶-7-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
科学研究应用
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
作用机制
Mode of Action
It is known that the compound belongs to a family of pyrazolo[1,5-a]pyrimidines (pps) which have been identified as strategic compounds for optical applications . These compounds exhibit tunable photophysical properties, where electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been studied for their potential in optical applications . More research is needed to understand the specific biochemical pathways affected by this compound and their downstream effects.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it has been identified for its potential in optical applications
生化分析
Biochemical Properties
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is reported to have beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity . For instance, pyrazolo[1,5-a]pyrimidine derivatives are reported as cyclin-dependent kinases (CDKs) inhibitors involved in cell proliferation .
Cellular Effects
The effects of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol on cells are diverse and significant. It has been reported to exhibit potential anticancer activity . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol exerts its effects through various mechanisms. It has been reported to arrest cancer cell growth by EGFR/STAT3 inhibition . It also interacts with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol can change over time in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. Specific information on threshold effects, toxic or adverse effects at high doses is not currently available .
Metabolic Pathways
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is involved in various metabolic pathways. Specific information on the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels is not currently available .
Transport and Distribution
The transport and distribution of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol within cells and tissues are crucial aspects of its biochemical profile. Specific information on any transporters or binding proteins it interacts with, or its effects on localization or accumulation is not currently available .
Subcellular Localization
The subcellular localization of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol and its effects on activity or function are important aspects of its biochemical profile. Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is not currently available .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of aromatic boronic acids, palladium acetate as a catalyst, and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
化学反应分析
Types of Reactions
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
- 5-Methyl-2-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP)
Uniqueness
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHBKOHUMAEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-tert-butylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea](/img/structure/B2389181.png)

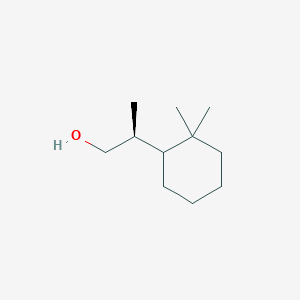

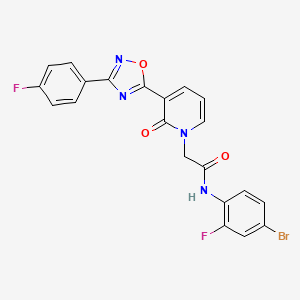
![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)
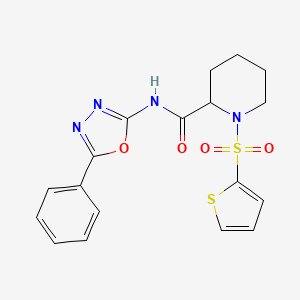
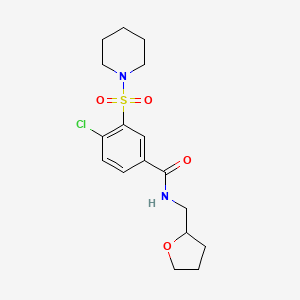
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)
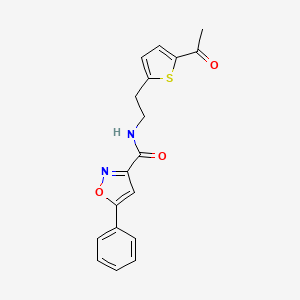
![N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2389198.png)
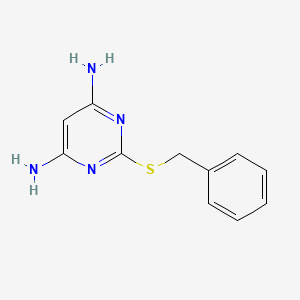
![1-[1-(2-Chloropropanoyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B2389202.png)
